3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide
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Overview
Description
3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide is a derivatized indolium compound. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications. The compound has a molecular formula of C12H16IN and a molecular weight of 301.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide typically involves the reaction of 1,2,3,3-tetramethylindole with iodine in the presence of a suitable solvent such as methanol. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in polar solvents
Major Products Formed
Oxidation: Oxidized derivatives of the indolium compound.
Reduction: Reduced forms of the indolium compound.
Substitution: Substituted indolium compounds with different nucleophiles
Scientific Research Applications
3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biological processes and as a fluorescent marker.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the manufacturing of dyes and pigments
Mechanism of Action
The mechanism of action of 3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The trifluoromethylthio group plays a crucial role in enhancing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 1,2,3,3-Tetramethyl-5-sulfo-3H-indolium iodide
- 1,2,3,3-Tetramethyl-3H-indolium bromide
Uniqueness
3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and binding affinity, making it more effective in various applications compared to its analogs .
Properties
CAS No. |
88581-22-0 |
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Molecular Formula |
C13H15F3INS |
Molecular Weight |
401.23 g/mol |
IUPAC Name |
1,2,3,3-tetramethyl-5-(trifluoromethylsulfanyl)indol-1-ium;iodide |
InChI |
InChI=1S/C13H15F3NS.HI/c1-8-12(2,3)10-7-9(18-13(14,15)16)5-6-11(10)17(8)4;/h5-7H,1-4H3;1H/q+1;/p-1 |
InChI Key |
YLBMCKFRYSFJFN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)SC(F)(F)F)C.[I-] |
Origin of Product |
United States |
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